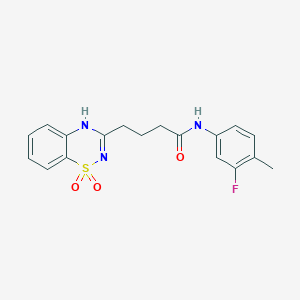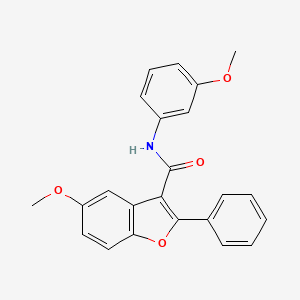
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting thiourea with para-chloro phenacyl bromide in absolute methanol.
Amidation Reaction: The resulting thiazole derivative is then subjected to an amidation reaction with pivaloyl chloride to form the final compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the chloro group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide has several scientific research applications:
作用機序
The mechanism of action of N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial cell wall biosynthesis by binding to key enzymes involved in this process . Additionally, it may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
2-amino-4-phenylthiazole: Known for its antimicrobial activity.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Studied for their anti-inflammatory properties.
Uniqueness: N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-chlorophenyl group enhances its antimicrobial and anticancer properties compared to other thiazole derivatives .
特性
分子式 |
C16H18ClN3O2S |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H18ClN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-5-10(17)7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22) |
InChIキー |
MYTSJPNYMIQBFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11276504.png)
![N-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzenesulfonamide](/img/structure/B11276509.png)
![2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11276513.png)
![N-(4-fluorobenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11276515.png)
![N-(2,5-Dichlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11276516.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11276520.png)
![6,6-dimethyl-N-(2-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11276525.png)

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B11276542.png)
![N-(2-methoxyethyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11276543.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide](/img/structure/B11276552.png)
![N-(2,3-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11276564.png)

